Cas no 859770-75-5 (2-amino-5-methylhexan-3-ol)

2-amino-5-methylhexan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB8885-6371-250mg |
2-amino-5-methylhexan-3-ol |
859770-75-5 | 95%+ | 250mg |
¥2157.00 | 2023-09-15 | |
TRC | A192136-10mg |
2-Amino-5-methylhexan-3-ol |
859770-75-5 | 10mg |
$ 64.00 | 2023-09-09 | ||
TRC | A192136-25mg |
2-Amino-5-methylhexan-3-ol |
859770-75-5 | 25mg |
$ 127.00 | 2023-09-09 | ||
TRC | A192136-1g |
2-Amino-5-methylhexan-3-ol |
859770-75-5 | 1g |
$ 530.00 | 2021-05-07 | ||
TRC | A192136-500mg |
2-Amino-5-methylhexan-3-ol |
859770-75-5 | 500mg |
$ 350.00 | 2021-05-07 | ||
A2B Chem LLC | AY12028-10mg |
2-amino-5-methylhexan-3-ol |
859770-75-5 | 10mg |
$183.00 | 2024-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CB8885-6371-500mg |
2-amino-5-methylhexan-3-ol |
859770-75-5 | 95%+ | 500mg |
¥3219.00 | 2023-09-15 | |
A2B Chem LLC | AY12028-50mg |
2-amino-5-methylhexan-3-ol |
859770-75-5 | 50mg |
$333.00 | 2024-04-19 | ||
A2B Chem LLC | AY12028-25mg |
2-amino-5-methylhexan-3-ol |
859770-75-5 | 25mg |
$245.00 | 2024-04-19 | ||
TRC | A192136-50mg |
2-Amino-5-methylhexan-3-ol |
859770-75-5 | 50mg |
$ 218.00 | 2023-09-09 |
2-amino-5-methylhexan-3-ol 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-amino-5-methylhexan-3-olに関する追加情報
Professional Introduction to 2-amino-5-methylhexan-3-ol (CAS No. 859770-75-5)
2-amino-5-methylhexan-3-ol, identified by its Chemical Abstracts Service (CAS) number 859770-75-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This aliphatic amine features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The compound's molecular formula, C8H19N, underscores its role as a building block for more complex structures, particularly in the development of novel therapeutic agents.
The structural attributes of 2-amino-5-methylhexan-3-ol include a primary amine group at the 2-position and a hydroxyl group at the 3-position, flanked by a methyl group at the 5-position. This specific arrangement provides a versatile platform for chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. The presence of both amine and hydroxyl functionalities allows for diverse interactions with other molecular entities, making it a promising candidate for drug design and development.
In recent years, there has been growing interest in the application of such amino alcohols in medicinal chemistry. The compound's ability to serve as a precursor for peptidomimetics and other bioactive scaffolds has been extensively explored. For instance, studies have demonstrated its utility in constructing analogs of neuropeptides, which are known for their role in modulating neurological functions. The flexibility offered by the alkyl chain and the presence of functional groups make it an ideal candidate for generating molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of 2-amino-5-methylhexan-3-ol is its potential in the development of enzyme inhibitors. Research has highlighted its role as a key intermediate in synthesizing inhibitors targeting various metabolic pathways. The compound's structural features allow it to mimic natural substrates or transition states, thereby interfering with enzymatic activity. This has been particularly relevant in the quest to develop treatments for metabolic disorders and infections caused by pathogenic microorganisms.
The pharmaceutical industry has also shown interest in leveraging 2-amino-5-methylhexan-3-ol for the synthesis of novel antibiotics and antiviral agents. The ability to modify its structure to introduce additional functional groups has led to the discovery of several promising candidates. For example, derivatives of this compound have been investigated for their potential to inhibit bacterial enzymes essential for cell wall synthesis, offering a new avenue for combating antibiotic-resistant strains.
Beyond its applications in drug development, 2-amino-5-methylhexan-3-ol has found utility in materials science and industrial chemistry. Its unique properties make it suitable for use as a chiral auxiliary or ligand in asymmetric synthesis, where enantioselective transformations are crucial. Additionally, its role as a precursor in polymer chemistry has been explored, particularly in the development of biodegradable polymers that incorporate amine and hydroxyl functionalities for enhanced material properties.
The synthesis of 2-amino-5-methylhexan-3-ol typically involves multi-step organic reactions, starting from readily available precursors such as fatty acids or alcohols. Advances in synthetic methodologies have improved both the yield and purity of this compound, making it more accessible for research purposes. Techniques such as catalytic hydrogenation, Grignard reactions, and reductive amination are commonly employed to construct its molecular framework.
In conclusion, 2-amino-5-methylhexan-3-ol (CAS No. 859770-75-5) represents a versatile and valuable compound with broad applications across multiple scientific disciplines. Its structural features and functional groups make it an indispensable tool in medicinal chemistry, offering opportunities for developing innovative therapeutic agents. Furthermore, its utility in materials science and industrial chemistry underscores its importance beyond pharmaceutical applications. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific discovery and technological innovation.
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